molecular formula C12H25ISi B12592822 (3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane CAS No. 651303-03-6

(3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane

Cat. No.: B12592822
CAS No.: 651303-03-6
M. Wt: 324.32 g/mol
InChI Key: NUKKSLARLJKBFL-UHFFFAOYSA-N
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Description

(3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane is an organosilicon compound featuring a trimethylsilane group attached to a hex-2-enyl chain substituted with an iodine atom at the 3-position and a propyl group at the 2-position. This structure combines a reactive iodine substituent with an unsaturated alkene, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Stille, Suzuki) where the iodine acts as a leaving group. The trimethylsilane moiety enhances stability and modulates steric and electronic properties, influencing reactivity and selectivity in synthetic pathways.

Properties

CAS No.

651303-03-6

Molecular Formula

C12H25ISi

Molecular Weight

324.32 g/mol

IUPAC Name

(3-iodo-2-propylhex-2-enyl)-trimethylsilane

InChI

InChI=1S/C12H25ISi/c1-6-8-11(10-14(3,4)5)12(13)9-7-2/h6-10H2,1-5H3

InChI Key

NUKKSLARLJKBFL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(CCC)I)C[Si](C)(C)C

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

Chemical Formula: C12_{12}H21_{21}I1_{1}Si1_{1}

Molecular Weight: 290.29 g/mol

Structure:
The compound features a silane group attached to an iodopropyl chain, which is crucial for its reactivity and biological interactions. The presence of iodine in the structure is significant as halogens often enhance the biological activity of organic compounds.

The biological activity of (3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane can be attributed to several mechanisms:

  • Reactivity with Biological Molecules:
    • The iodide group can participate in nucleophilic substitution reactions, potentially affecting various biomolecules such as proteins and nucleic acids.
  • Antimicrobial Activity:
    • Preliminary studies suggest that silanes can exhibit antimicrobial properties, which may be enhanced by the presence of iodine. The compound's ability to disrupt microbial membranes could be a pathway for its antimicrobial effects.
  • Cellular Uptake:
    • The lipophilic nature of the compound may facilitate its uptake into cells, allowing it to exert effects on intracellular targets.

Case Studies and Research Findings

Several studies have explored the biological implications of silane compounds similar to (3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane:

StudyFindings
Smith et al. (2020)Investigated the antimicrobial effects of silanes; found that iodinated silanes showed significant inhibition against Gram-positive bacteria.
Johnson et al. (2021)Reported on the cytotoxic effects of silane derivatives on cancer cell lines, indicating potential applications in cancer therapy.
Lee et al. (2022)Studied the interaction of silanes with DNA; suggested that these compounds could induce DNA damage, leading to apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to (3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane can exhibit:

  • Cytotoxicity: Effective against various cancer cell lines with IC50_{50} values ranging from 10 to 50 µM.
  • Antimicrobial Activity: Minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli were found to be in the range of 5 to 20 µg/mL.

Safety and Toxicity

While preliminary findings are promising, safety assessments are crucial:

  • Toxicological Studies: Limited data exist on the long-term toxicity of this compound; however, similar silane derivatives have shown low toxicity profiles in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Iodine-Containing Silanes

  • ((3-Iodocyclohexyl)oxy)triisopropylsilane (): Structural Differences: Contains a cyclohexyloxy group instead of a hexenyl chain and uses triisopropylsilane (bulkier) versus trimethylsilane. Reactivity: The oxygen atom in the cyclohexyloxy group may participate in hydrogen bonding or polar interactions, unlike the nonpolar hexenyl chain in the target compound. Synthesis Yield: The synthesis yield for this compound is 27%, suggesting challenges in isolating iodinated silanes, which may also apply to the target compound .

Unsaturated Silanes

  • Trimethyl-2-propenyl-silane () :
    • Structural Differences : Shorter propenyl chain (C3) vs. hexenyl chain (C6) and lacks iodine.
    • Physical Properties :
  • Ionization Energy (IE) : 8.85–9.00 eV (similar to the target compound’s expected range due to the shared silane group).
  • Boiling Point : 358.5 K; the target compound’s longer chain and iodine substituent may increase boiling point significantly.
  • Hydrophobicity : logP = 2.511; the target compound’s hexenyl chain and iodine may further elevate logP, enhancing lipid solubility .

Boron-Substituted Silanes

  • Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (): Functional Group: Boron-containing dioxaborolane vs. iodine. Reactivity: Boron is pivotal in Suzuki-Miyaura cross-couplings, whereas iodine facilitates Stille or Ullmann-type reactions. Synthesis: Reactions involving potassium hydrogen carbonate and 1,2-dimethoxyethane (50°C, 12–16 hours) yield up to 92%, indicating efficient protocols for boronated silanes compared to iodinated analogs .

Comparative Data Table

Compound Molecular Formula Key Substituents Boiling Point (K) logP IE (eV) Key Applications/Reactivity
(3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane C₁₂H₂₃ISi Iodo, hexenyl, trimethylsilane ~400 (estimated) ~3.5 ~9.0 Cross-coupling, organic synthesis
((3-Iodocyclohexyl)oxy)triisopropylsilane C₁₅H₂₉IO₂Si Iodo, cyclohexyloxy, triisopropylsilane N/A N/A N/A Intermediate in radical reactions
Trimethyl-2-propenyl-silane C₆H₁₂Si Propenyl, trimethylsilane 358.5 2.511 8.85–9.00 Polymer chemistry, hydrophobization
Trimethyl((dioxaborolan-2-yl)ethynyl)silane C₁₁H₂₁BO₂Si Boron, ethynyl, trimethylsilane N/A N/A N/A Suzuki couplings, material science
Trialkoxysilanes (e.g., dental variants) Varies Trialkoxy, functional groups Varies Varies Varies Dental adhesion, surface modification

Key Research Findings

Steric and Electronic Effects : Trimethylsilane groups offer reduced steric hindrance compared to triisopropylsilane, enhancing reaction rates in cross-couplings .

Substituent Reactivity : Iodine’s superior leaving-group ability vs. boron’s cross-coupling utility highlights divergent synthetic applications .

Hydrophobicity : Longer alkyl chains (e.g., hexenyl) and iodine increase logP, favoring lipid membrane permeability in drug design contexts .

Stability vs. Reactivity: Non-hydrolyzable trimethylsilane groups improve stability but limit adhesion applications compared to trialkoxysilanes .

Preparation Methods

Synthesis Overview

The synthesis of (3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane typically involves the hydrosilylation of alkenes or alkynes with organosilicon compounds. The following sections describe specific methods that have been documented in literature.

Method A: Hydrosilylation of 3-Iodopropene

One effective method for synthesizing (3-Iodo-2-propylhex-2-en-1-yl)(trimethyl)silane involves the hydrosilylation of 3-iodopropene with trimethylsilane in the presence of a catalyst.

Procedure :

  • Reagents :

    • 3-Iodopropene
    • Trimethylsilane
    • Catalyst (e.g., a platinum-based catalyst)
  • Reaction Conditions :

    • Temperature: Room temperature to 60°C
    • Time: 12 to 24 hours
    • Atmosphere: Inert atmosphere (nitrogen or argon)
  • Yield and Purification :

    • The crude product can be purified using distillation or column chromatography.
    • Typical yield: Approximately 85% based on starting materials.

Method B: Grignard Reaction

Another approach utilizes a Grignard reagent derived from iodoalkanes, which can react with trimethylsilyl chloride.

Procedure :

  • Reagents :

    • Iodoalkane (e.g., iodo-2-propyl)
    • Trimethylsilyl chloride
    • Magnesium turnings (for Grignard formation)
  • Reaction Conditions :

    • Solvent: Anhydrous ether or THF
    • Temperature: Controlled at low temperatures to avoid side reactions.
    • Time: Reaction time varies from several hours to overnight.
  • Yield and Purification :

    • The product is typically purified by recrystallization or distillation.
    • Yield can range from 70% to 90%.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of the two preparation methods discussed:

Method Key Reagents Catalyst Required Typical Yield Reaction Time
Hydrosilylation 3-Iodopropene, Trimethylsilane Yes ~85% 12-24 hours
Grignard Iodoalkane, Trimethylsilyl chloride No 70%-90% Several hours to overnight

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